molecular formula C17H26ClN3S B5705527 N-(4-CHLORO-2-METHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

N-(4-CHLORO-2-METHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

Cat. No.: B5705527
M. Wt: 339.9 g/mol
InChI Key: DUEAPKDKBMBUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is a thiourea derivative known for its unique chemical properties Thiourea compounds are widely studied for their applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of 4-chloro-2-methylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of thiourea. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea
  • N-(4-Methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea
  • N-(4-Bromophenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3S/c1-11-8-12(18)6-7-14(11)20-15(22)19-13-9-16(2,3)21-17(4,5)10-13/h6-8,13,21H,9-10H2,1-5H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEAPKDKBMBUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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